molecular formula C20H20N2O2S2 B2903291 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide CAS No. 852221-32-0

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide

Cat. No.: B2903291
CAS No.: 852221-32-0
M. Wt: 384.51
InChI Key: WZELXVNKJAHPFP-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylsulfanyl)butanamide ( 852221-32-0) is an organic compound featuring a thiazole ring and a phenylsulfanyl group, contributing to its unique chemical properties . With a molecular formula of C20H20N2O2S2 and a molecular weight of 384.51 g/mol, this compound is primarily utilized in pharmaceutical research as a valuable intermediate for the synthesis of biologically active molecules . The presence of the methoxyphenyl and thiazol groups enhances the stability and reactivity of the molecule, making it suitable for diverse chemical modifications . Furthermore, the phenylsulfanyl group contributes to good solubility in organic solvents, improving its processability under laboratory conditions . Compounds with similar structural motifs, particularly those containing a thiazole ring and methoxyphenyl group, are of significant interest in medicinal chemistry for the development of novel anthelmintic agents, showing activity against parasitic nematodes . This reagent is especially valuable in the development of new drugs and agrochemicals due to its versatile functional groups . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-24-16-11-9-15(10-12-16)18-14-26-20(21-18)22-19(23)8-5-13-25-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZELXVNKJAHPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituents on the Thiazole Ring
  • 4-Methoxyphenyl vs. 4-Methylphenyl: The target compound’s 4-methoxyphenyl group enhances electron density compared to 4-methylphenyl analogs (e.g., N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ). This difference influences π-π stacking interactions and solubility. Impact on Activity: Methoxy groups improve membrane permeability due to moderate lipophilicity, whereas methyl groups may reduce polarity .
Amide Chain Variations
  • Butanamide vs. Acetamide: Compounds like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide () feature shorter acetamide chains.
  • Sulfur-Containing Moieties: The phenylsulfanyl group in the target compound contrasts with sulfonamide (e.g., 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide, ) or sulfamoyl groups (e.g., 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, ). Sulfanyl groups are less polar than sulfonamides, favoring passive diffusion across biological membranes .
Melting Points and Yields
Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound N/A N/A ~450 4-Methoxyphenyl, phenylsulfanyl
N-(4-(p-tolyl)thiazol-2-yl)acetamide 75–86 269–303 408–438 Piperazine, methylphenyl
4-(N,N-Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide N/A N/A 443.5 Sulfamoyl, nitroaryl
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(thiazol-2-yl)butanamide N/A N/A 353.5 Sulfonamide, methylphenyl
  • The target’s butanamide chain and phenylsulfanyl group may lower its melting point compared to rigid acetamide derivatives (e.g., 289–303°C in ) due to reduced crystallinity .
Antimicrobial Activity
  • Thiazole derivatives with bulky substituents (e.g., N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine, MIC = 4–64 µg/mL, ) show enhanced antimicrobial activity. The target compound’s phenylsulfanyl group may improve lipid bilayer penetration, but its efficacy depends on substituent positioning .
Anti-Inflammatory and Antiproliferative Effects
  • Piperazine-linked thiazoles (e.g., compound 13 in ) exhibit potent MMP inhibition (anti-inflammatory). The target’s phenylsulfanyl group could modulate redox activity, offering distinct mechanisms compared to piperazine-based analogs .
  • Biphenyl-thiazole derivatives () demonstrate antiproliferative activity via kinase inhibition. The target’s butanamide chain may allow deeper binding into ATP pockets, though direct comparisons require experimental validation .

Computational and Spectral Insights

  • IR and NMR Profiles :
    • The phenylsulfanyl group’s C–S stretch (~700 cm⁻¹ in IR) distinguishes it from sulfonamides (~1150–1350 cm⁻¹ for S=O) .
    • In 1H NMR, the butanamide chain’s methylene protons (δ 2.4–3.1 ppm) contrast with acetamide’s sharper singlets (δ 2.1–2.3 ppm) .

Q & A

Q. What comparative studies exist between this compound and selenium-containing analogs?

  • Key Findings :
  • Antioxidant Activity : Selenium analogs (e.g., N-[4-(4-methoxyphenyl)-1,3-selenazol-2-yl] derivatives) show 2–3x higher ROS scavenging in DPPH assays but lower metabolic stability .
  • Toxicity : Selenium substitution increases mitochondrial toxicity in HepG2 cells (EC50_{50} ~50 μM vs. >100 μM for sulfur analogs) .

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